2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol
Description
Properties
CAS No. |
105878-39-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyethane-1,1-diol |
InChI |
InChI=1S/C12H12O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2 |
InChI Key |
FRMCYJSALQSOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Williamson ether synthesis employs 1-naphthol and 1,1-dibromoethane in the presence of potassium hydroxide and tetrabutylammonium bromide (phase transfer catalyst). The reaction proceeds via nucleophilic substitution, where the naphtholate ion attacks the less sterically hindered carbon of 1,1-dibromoethane:
$$
\text{1-Naphthol} + \text{1,1-Dibromoethane} \xrightarrow{\text{KOH, TBAB}} \text{1-Bromo-1-(naphthalen-1-yloxy)ethane} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Table 1: Optimization of Williamson Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | Toluene | 80 | 72 |
| NaOH | Water-THF | 60 | 65 |
| NaH | DMF | 25 | 68 |
Phase transfer catalysts improved yields by 15–20% by facilitating interphase reactant mixing.
Hydrolysis and Byproduct Management
Hydrolysis of the bromo intermediate with aqueous sodium hydroxide (2 M, 60°C, 4 h) afforded the diol in 82% purity. Major byproducts included mono-ether derivatives (12–18%), necessitating liquid-liquid extraction with ethyl acetate and water for removal.
Acetal Protection-Deprotection Strategy
Synthesis of Protected Intermediate
Reacting 1-naphthol with 2-bromo-1,1-diethoxyethane under anhydrous conditions (NaH, THF, 0°C to 25°C) yielded the acetal-protected ether. This step achieved 89% conversion, with unreacted starting materials removed via silica gel chromatography:
$$
\text{1-Naphthol} + \text{2-Bromo-1,1-diethoxyethane} \xrightarrow{\text{NaH}} \text{Protected Ether} \xrightarrow{\text{HCl (aq)}} \text{Target Compound}
$$
Table 2: Deprotection Conditions and Outcomes
| Acid Concentration | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 M HCl | 6 | 78 | 85 |
| 2 M HCl | 4 | 88 | 91 |
| 3 M HCl | 3 | 75 | 88 |
Advantages Over Direct Methods
This method circumvented dihalide handling hazards and reduced elimination byproducts. The acetal group provided steric protection, enhancing intermediate stability during purification.
Dihalide Hydrolysis Route
Reactivity of 1,1-Dichloroethane
Using 1,1-dichloroethane as the alkylating agent in a toluene-KOH system resulted in 70% conversion to the chlorinated intermediate. Subsequent hydrolysis with potassium carbonate (10% aqueous, 50°C, 5 h) delivered the diol in 67% isolated yield. Competing elimination pathways limited efficiency, producing 20–25% vinyl ether byproducts.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) suppressed elimination, increasing diol yield to 74%. Elevated temperatures (>70°C) favored elimination, while temperatures below 50°C slowed hydrolysis kinetics.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Williamson Dihalide | 72–82 | 80–85 | High | Byproduct formation |
| Acetal Protection | 78–88 | 85–91 | Moderate | Multi-step synthesis |
| Dihalide Hydrolysis | 67–74 | 75–80 | Moderate | Elimination byproducts |
The Williamson route offers scalability for industrial applications, while the acetal method excels in laboratory-scale purity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) data from the Royal Society of Chemistry supplementary materials corroborate structural assignments:
- ¹H NMR (CDCl₃) : δ 7.85–7.40 (m, 7H, naphthalene), 4.55 (s, 2H, CH₂O), 3.20 (s, 2H, OH).
- ¹³C NMR : δ 154.2 (C-O), 134.5–125.8 (naphthalene), 72.1 (CH₂O), 63.5 (C(OH)₂).
- IR (cm⁻¹) : 3350 (O-H), 1250 (C-O), 1600 (aromatic C=C).
Industrial and Environmental Considerations
Patent WO2019110464A1 emphasizes cost-effective bases (e.g., KOH over NaH) and solvent recovery to reduce waste. Life-cycle assessments suggest the acetal method generates 30% less halogenated waste compared to dihalide routes, aligning with green chemistry principles.
Emerging Methodologies
Catalytic Etherification
Preliminary studies using iron(III) chloride as a Lewis acid catalyst show promise for direct coupling of 1-naphthol with ethylene glycol derivatives, though yields remain suboptimal (45–55%).
Biocatalytic Approaches
Lipase-mediated transesterification of naphthol acetates with glycerol derivatives achieved 38% conversion, highlighting potential for aqueous-phase syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Formation of naphthalene-1,1-dione or naphthalene-1,1-dicarboxylic acid.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Positional Isomerism: 1,1-Diol vs. 1,2-Diol
- 1-(Naphthalen-1-yl)ethane-1,2-diol (C₁₂H₁₂O₂): Features hydroxyl groups on adjacent carbons (C1 and C2). This compound is synthesized via silylation reactions (e.g., using TBSCl in DMF), indicating reactivity differences compared to 1,1-diols. The 1,2-diol configuration is more prone to hydrolysis under acidic/basic conditions, as observed in degradation studies of similar ethane-1,2-diol derivatives .
Fluorinated Derivatives
- 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol (C₁₁H₈F₃NO₂): Fluorination at C2 increases electron-withdrawing effects, stabilizing the hydrate form. This compound forms crystalline structures with distinct hydrogen-bonding networks, suggesting enhanced thermal stability compared to non-fluorinated analogs .
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol : Exhibits 49% hydrate formation under oxidative conditions, highlighting the role of electron-deficient aromatic groups in promoting hydrate stability .
Heterocyclic Modifications
- 2-(Morpholin-4-yl)ethane-1,1-diol (C₆H₁₃NO₃): Incorporation of a morpholine ring improves solubility in polar solvents and may enhance biological activity. Its hydrochloride derivative (C₆H₁₄ClNO₃, MW 183.633) is used in pharmaceutical intermediates, demonstrating the impact of nitrogen-containing substituents on bioavailability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Steric and Electronic Effects
- Steric Hindrance : Analogous chalcone derivatives (e.g., ANPEO vs. VBNPEO) demonstrate that bulky substituents (e.g., 4-vinylbenzyl) reduce molecular packing efficiency, which may extrapolate to diols with large aromatic groups like naphthalene .
- Electron-Donating/Withdrawing Groups: Fluorinated diols (e.g., 2,2,2-trifluoro derivatives) exhibit altered hydrate stability and reactivity compared to non-fluorinated counterparts, underscoring the role of electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
